![molecular formula C8H10N4O2 B12591366 N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a quinoid ring, and a carbonohydrazonic diamide moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide typically involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions. One common method includes the reaction of 3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene with carbonohydrazide in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoid ring to a more saturated form.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted phenolic compounds .
Applications De Recherche Scientifique
N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular redox states.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide exerts its effects involves its interaction with cellular redox systems. The quinoid structure allows it to participate in electron transfer reactions, potentially affecting cellular oxidative stress levels. This interaction can lead to the modulation of various signaling pathways and enzyme activities, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds share a similar quinoid structure and exhibit comparable reactivity.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: This compound also features a quinoid ring and is used in similar applications.
Uniqueness
N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(E)-(2,5-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-3-6(13)1-2-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
Clé InChI |
CJDQFICFYITZBY-NYYWCZLTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)/C=N/N=C(N)N)O |
SMILES canonique |
C1=CC(=C(C=C1O)C=NN=C(N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


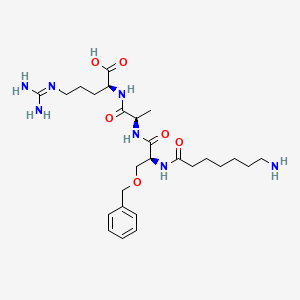
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
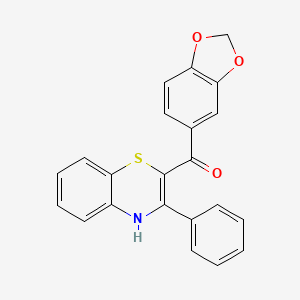
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

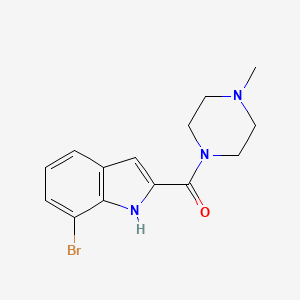
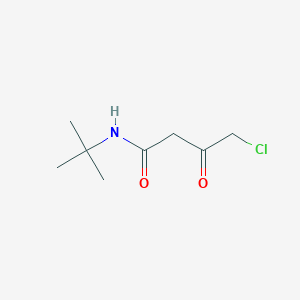
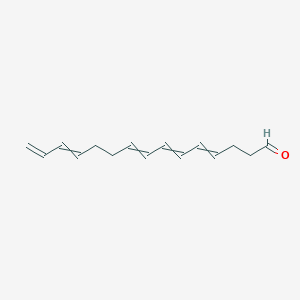

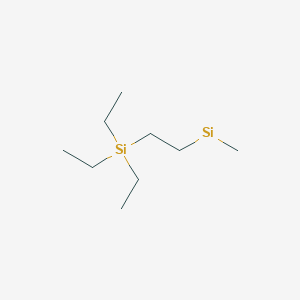
![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)


